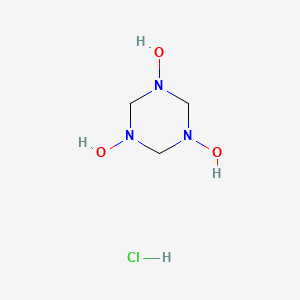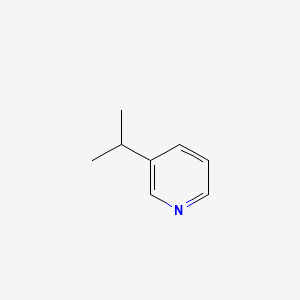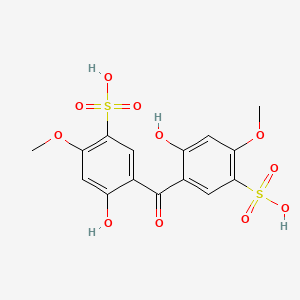
1H-Indazol-6-amine
Vue d'ensemble
Description
1H-Indazol-6-amine is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The 6-amino substitution on the indazole ring confers unique chemical and biological properties to this compound, making it a compound of interest in various scientific fields, particularly in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of 6-Aminoindazole is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme involved in the immune system suppression process . It is overexpressed in different types of cancer cells and tumors, such as prostate, colorectum, pancreas, cervix, stomach, ovary, and lung, and helps these cancers escape the immune system .
Mode of Action
6-Aminoindazole interacts with its target, IDO1, by suppressing its protein expression . This suppression leads to a decrease in the activity of IDO1, thereby reducing its immunosuppressive effects .
Biochemical Pathways
IDO1 catalyzes the oxidative ring-opening of tryptophan, which is the first and rate-limiting step of the kynurenine pathway . IDO1 suppresses the immune system via the kynurenine pathway by two mechanisms: (1) tryptophan depletion and (2) toxicity of the metabolites in the kynurenine pathway . Tryptophan depletion inhibits T-cell proliferation and induces cell cycle arrest and the apoptosis of T lymphocytes, while tryptophan metabolites promote the activity of regulatory T cells .
Result of Action
The result of 6-Aminoindazole’s action is a potent anti-proliferative activity, with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116) . The suppressive activity of the compound in HCT116 cells is related to the G2/M cell cycle arrest .
Action Environment
It is known that the compound’s efficacy can be influenced by the tumor microenvironment, which is often immunosuppressive
Analyse Biochimique
Biochemical Properties
6-Aminoindazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been designed as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the metabolism of tryptophan .
Cellular Effects
In terms of cellular effects, 6-Aminoindazole has been shown to exhibit anti-proliferative activity in human colorectal cancer cells (HCT116). This compound remarkably suppressed the IDO1 protein expression, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6-Aminoindazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, as an IDO1 inhibitor, it suppresses the IDO1 protein expression, which can lead to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the suppressive activity of this compound in HCT116 cells was related to the G2/M cell cycle arrest .
Metabolic Pathways
6-Aminoindazole is involved in the metabolic pathways related to the metabolism of tryptophan, as it has been designed as an IDO1 inhibitor . It may interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Indazol-6-amine can be synthesized through several methods, including:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole ring.
Metal-Free Reactions: These reactions typically involve the use of azidobenzaldehydes and amines to form the indazole ring without the need for metal catalysts.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. These methods may include:
Catalyst-Free Cyclization: Utilizing azidobenzaldehydes and amines under solvent-free conditions to produce this compound.
Cu(OAc)2-Catalyzed Reactions: Employing copper acetate as a catalyst in large-scale reactions to form the indazole ring.
Analyse Des Réactions Chimiques
1H-Indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: The amino group at the 6-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Alkylated or acylated indazole derivatives.
Applications De Recherche Scientifique
1H-Indazol-6-amine has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
1H-Indazol-6-amine can be compared with other similar compounds, such as:
1H-Indazole: The parent compound without the amino substitution, which has different chemical and biological properties.
2H-Indazole: A tautomeric form of indazole with distinct reactivity and stability.
6-Substituted Indazoles: Compounds with various substituents at the 6-position, which can exhibit different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which confers distinct chemical reactivity and biological activity compared to other indazole derivatives .
Propriétés
IUPAC Name |
1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJFADGISRFLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219962 | |
| Record name | 6-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6967-12-0, 6343-52-8 | |
| Record name | 1H-Indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6967-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminoindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-6-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indazol-6-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(Pyridin-2-ylmethyl)amino]acetonitrile](/img/structure/B3427963.png)





